molecular formula C12H12BrNO B1521299 4-(4-Bromophenyl)oxane-4-carbonitrile CAS No. 1000705-54-3

4-(4-Bromophenyl)oxane-4-carbonitrile

Cat. No. B1521299
Key on ui cas rn: 1000705-54-3
M. Wt: 266.13 g/mol
InChI Key: JZDNPILAONHWIH-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of 2-(4-bromophenyl)acetonitrile (3.9 g) in tetrahydrofuran (50 mL) was added potassium t-butoxide (4.9 g) in an ice bath, and the mixture was stirred for 1 hr in an ice bath. 1-Bromo-2-(2-bromoethoxyl)ethane (5.8 g) was added thereto at the same temperature, and the mixture was stirred at room temperature for 10 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.7 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].Br[CH2:18][CH2:19][O:20][CH2:21][CH2:22]Br>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
Quantity
4.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
BrCCOCCBr

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at the same temperature, and the mixture was stirred at room temperature for 10 hr
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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